N'-hydroxy-5,6-dihydro-1,4-dioxine-2-carboximidamide hydrochloride

Description

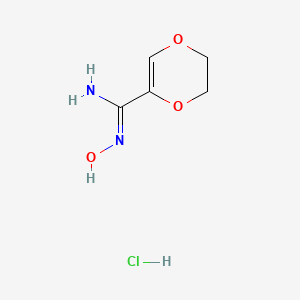

N'-hydroxy-5,6-dihydro-1,4-dioxine-2-carboximidamide hydrochloride is a heterocyclic compound featuring a partially saturated 1,4-dioxine ring (5,6-dihydro-1,4-dioxine) substituted with a hydroxy-carboximidamide group at position 2. The hydrochloride salt enhances its stability and solubility in polar solvents.

Properties

Molecular Formula |

C5H9ClN2O3 |

|---|---|

Molecular Weight |

180.59 g/mol |

IUPAC Name |

N'-hydroxy-2,3-dihydro-1,4-dioxine-5-carboximidamide;hydrochloride |

InChI |

InChI=1S/C5H8N2O3.ClH/c6-5(7-8)4-3-9-1-2-10-4;/h3,8H,1-2H2,(H2,6,7);1H |

InChI Key |

SVDQKMZFIFRNGI-UHFFFAOYSA-N |

Isomeric SMILES |

C1COC(=CO1)/C(=N/O)/N.Cl |

Canonical SMILES |

C1COC(=CO1)C(=NO)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxy-5,6-dihydro-1,4-dioxine-2-carboximidamide hydrochloride typically involves the reaction of specific precursors under controlled conditions. The exact synthetic route and reaction conditions can vary, but generally, it involves the use of hydroxylamine derivatives and dioxine intermediates. The reaction is carried out in the presence of a suitable solvent and under specific temperature and pressure conditions to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxy-5,6-dihydro-1,4-dioxine-2-carboximidamide hydrochloride can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different oxidation products.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

N’-hydroxy-5,6-dihydro-1,4-dioxine-2-carboximidamide hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a drug candidate.

Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N’-hydroxy-5,6-dihydro-1,4-dioxine-2-carboximidamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting or activating certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Core Heterocyclic Frameworks

- Target Compound : The 5,6-dihydro-1,4-dioxine ring is a partially saturated six-membered ring containing two oxygen atoms. This structure reduces ring strain compared to fully unsaturated dioxins, improving stability .

- N-(2,3-Dihydro-1,4-benzodioxin-2-ylmethyl)-N-methylamine Hydrochloride (): Features a fused dihydrobenzodioxin ring (benzene fused to 1,4-dioxane).

- Pyrimidine Derivatives (): Steroidal pyrimidines (e.g., estratrieno-pyrimidine) and herbicidal pyrimidinyl sulfamides (e.g., Saflufenacil analogs) contain nitrogen-rich six-membered rings. These exhibit distinct electronic properties due to aromaticity and nitrogen electronegativity, influencing reactivity and biological target interactions .

Functional Group Analysis

- This contrasts with methyl or trifluoromethyl groups in pyrimidine-based herbicides (), which prioritize lipophilicity for membrane penetration .

- Sulfamide and Benzoyl Groups (): Present in Saflufenacil-related compounds, these groups confer herbicidal activity via inhibition of protoporphyrinogen oxidase. The target compound lacks such moieties, suggesting divergent applications .

Physicochemical Properties and Stability

Table 1: Comparative Physicochemical Properties

Biological Activity

N'-hydroxy-5,6-dihydro-1,4-dioxine-2-carboximidamide hydrochloride is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological models, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Core Structure : Dioxine ring system

- Functional Groups : Hydroxyl and imidamide groups

These structural characteristics contribute to its biological activity, influencing interactions with biological targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of dioxine compounds exhibit antimicrobial properties. For example, derivatives similar to N'-hydroxy-5,6-dihydro-1,4-dioxine have shown effectiveness against various bacterial strains. A study reported a series of analogs with varying degrees of antibacterial activity, suggesting that modifications to the core structure can enhance efficacy against pathogens such as Enterobacteriaceae .

Neuroprotective Effects

In vitro evaluations have demonstrated that certain compounds related to this class exhibit neuroprotective properties. For instance, compounds tested in models of Parkinson's disease showed promising results in protecting dopaminergic neurons from glutamate-induced toxicity . This suggests potential applications in neurodegenerative disorders.

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound were assessed using the MTT assay. Compounds were found to be non-cytotoxic at specific concentrations (e.g., 1 μM), indicating a favorable safety profile for further development .

The biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Compounds in this class may inhibit key enzymes involved in bacterial metabolism.

- Modulation of Neurotransmitter Release : Neuroprotective effects could be mediated through the modulation of neurotransmitter levels in neuronal cultures.

- Antioxidant Properties : Some derivatives have shown potential as antioxidants, reducing oxidative stress in cellular models .

Table 1: Summary of Biological Activities

Notable Research Studies

- Antimicrobial Efficacy : A study evaluated several analogs for their antibacterial properties against common pathogens. The results indicated that modifications to the dioxine structure could significantly enhance antibacterial potency .

- Neuroprotection : In a model simulating Parkinson's disease, compounds demonstrated the ability to protect neuronal cells from oxidative damage and excitotoxicity, suggesting therapeutic potential in neurodegenerative conditions .

- Cytotoxic Assessment : Comprehensive cytotoxicity testing revealed that certain derivatives maintained cell viability while exerting biological effects, indicating a promising therapeutic window for clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.